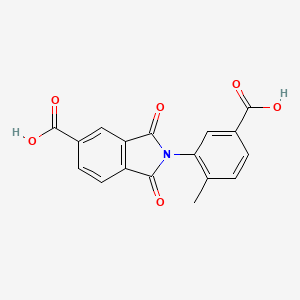

![molecular formula C16H10N2O7 B5733264 [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid CAS No. 351979-54-9](/img/structure/B5733264.png)

[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [5−(3−nitrophenoxy)−1,3−dioxo−1,3−dihydro−2H−isoindol−2−yl]aceticacid involves structure-based drug design techniques, starting from weak selective LPA(3) antagonists identified in a virtual screening effort. This process rapidly identified novel antagonists through prioritization of similarity search matches, demonstrating the compound's foundational role in the development of more potent and selective receptor antagonists (Fells et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through X-ray diffraction and NMR methods, revealing configurations that contribute to their chemical reactivity and interaction with biological targets. For example, the structure of related nitrophenoxyacetic acid derivatives has been elucidated, shedding light on the molecular geometry and electron distribution that likely influence the biological activity of [5−(3−nitrophenoxy)−1,3−dioxo−1,3−dihydro−2H−isoindol−2−yl]aceticacid (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

This compound participates in structure-based drug design, serving as a scaffold for the development of LPA3 receptor antagonists. Its reactivity and interactions with various chemical agents are crucial for optimizing its antagonistic properties and enhancing its selectivity and potency (Fells et al., 2009).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of [5−(3−nitrophenoxy)−1,3−dioxo−1,3−dihydro−2H−isoindol−2−yl]aceticacid were not identified, related research on analogous compounds provides insights into their solubility, stability, and other physical characteristics. These properties are essential for understanding the compound's behavior in biological systems and its potential applications in drug design and development.

Chemical Properties Analysis

The chemical properties of [5−(3−nitrophenoxy)−1,3−dioxo−1,3−dihydro−2H−isoindol−2−yl]aceticacid, such as its reactivity with other molecules and its role as a selective LPA3 antagonist, highlight its significance in medicinal chemistry. The compound's ability to interact with specific biological targets while exhibiting a desirable selectivity profile underscores its potential therapeutic value (Fells et al., 2009).

Mechanism of Action

Target of Action

CHEMBL610179, also known as 2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid, primarily targets the LPA3 receptor . The LPA3 receptor is a G-protein coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound acts as an antagonist at the LPA3 receptor . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal response. The inhibition of the LPA3 receptor by CHEMBL610179 results in a decrease in intracellular calcium response .

Biochemical Pathways

Given its antagonistic action on the lpa3 receptor, it is likely to impact pathways involving intracellular calcium signaling . Calcium signaling plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of CHEMBL610179’s action primarily involve the inhibition of the LPA3 receptor and the subsequent decrease in intracellular calcium response . This can potentially influence various cellular processes, including cell proliferation, differentiation, and apoptosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O7/c19-14(20)8-17-15(21)12-5-4-11(7-13(12)16(17)22)25-10-3-1-2-9(6-10)18(23)24/h1-7H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGPSFDLTPNHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)

![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)

![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)

![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)

![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)